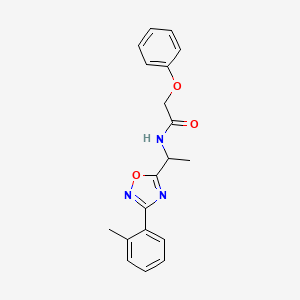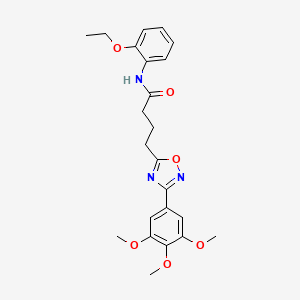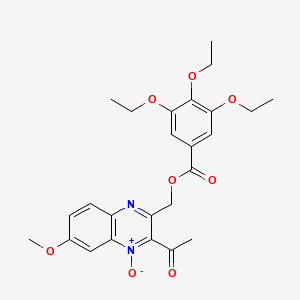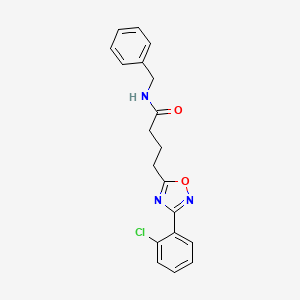
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its potential biomedical applications. HQNO is a derivative of isoniazid, an anti-tuberculosis drug, and is structurally similar to quinolone antibiotics.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been studied extensively for its potential biomedical applications. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
作用机制
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide exerts its antimicrobial and anticancer effects through a mechanism that involves the inhibition of bacterial and cancer cell respiration. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide inhibits the activity of NADH dehydrogenase, an enzyme that plays a critical role in the electron transport chain, leading to the depletion of ATP and the production of reactive oxygen species. The resulting oxidative stress leads to cell death in both bacteria and cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to possess anti-inflammatory and neuroprotective effects. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the activity of the electron transport chain in dopaminergic neurons.
实验室实验的优点和局限性
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and its ability to induce oxidative stress in cancer cells. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of interest is the development of new antimicrobial agents based on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. Another area of interest is the further investigation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide's anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide warrant further investigation, particularly in the context of Parkinson's disease. Finally, the development of new methods for the synthesis and purification of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide could lead to the development of more potent and effective compounds.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide can be synthesized using a multi-step process that involves the reaction of isoniazid with 2-hydroxy-3-quinolinecarboxaldehyde and p-tolylmethylamine. The resulting compound is N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, which can be purified using various methods, including column chromatography and recrystallization.
属性
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-6-8-20(9-7-16)26(23(28)17-10-12-24-13-11-17)15-19-14-18-4-2-3-5-21(18)25-22(19)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWJMGZYTYBRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)











